An In-depth Technical Guide to 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, identified by the CAS number 909768-32-7. The imidazo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, which allows for interaction with various biological targets. This document details the known and predicted physicochemical properties of this specific compound, offers a plausible synthetic route, and discusses its potential applications in drug discovery based on the biological activities of related molecules. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in drug discovery, largely owing to its structural resemblance to endogenous purines. This similarity enables molecules containing this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways. The incorporation of a bromine atom at the 6-position and a 1-hydroxyethyl group at the 2-position of the imidazo[4,5-b]pyridine ring system, as seen in 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Bromo-substituted imidazopyridines, in particular, have shown promise in various therapeutic areas, including oncology and virology. This guide aims to provide a detailed technical profile of this specific compound to facilitate further research and development.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is limited in publicly accessible literature, a combination of available data and computationally predicted values are presented below.
Table 1: Physicochemical Properties of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol
| Property | Value | Source |
| IUPAC Name | 1-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)ethanol | - |
| CAS Number | 909768-32-7 | [1][2] |
| Molecular Formula | C₈H₈BrN₃O | [1][2] |
| Molecular Weight | 242.08 g/mol | [2] |
| Physical Form | Powder | [2] |
| Melting Point | 185-195 °C | Predicted |
| Boiling Point | 450-550 °C | Predicted |
| Water Solubility | Low to moderate | Predicted |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Predicted |
| pKa (Acidic/Basic) | ~8.0 (imidazo nitrogen) | Predicted |
| InChI Key | FZDJGAPRDIWTCF-UHFFFAOYSA-N | [2] |
Disclaimer: Predicted values are generated using computational algorithms and should be confirmed by experimental analysis.
Synthesis and Mechanistic Insights
A plausible synthetic route for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol can be conceptualized based on established organic chemistry principles for the formation of the imidazo[4,5-b]pyridine core. A potential pathway involves the condensation of a substituted diaminopyridine with a suitable carboxylic acid or its derivative, followed by functional group manipulation.
A likely precursor for this synthesis is 5-bromo-2,3-diaminopyridine. The synthesis could proceed via a cyclocondensation reaction with lactic acid or a derivative, followed by appropriate protection and deprotection steps if necessary.
Below is a generalized workflow for the synthesis.
Caption: A conceptual workflow for the synthesis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 5-bromo-2,3-diaminopyridine in a suitable high-boiling solvent such as polyphosphoric acid (PPA), add an equimolar amount of lactic acid.
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Cyclocondensation: Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours to facilitate the cyclocondensation and formation of the imidazole ring. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold water or a basic solution to neutralize the acid.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol.
Potential Applications in Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a versatile platform for the development of various therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities.
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Kinase Inhibition: Many imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The structural similarity to ATP allows these compounds to bind to the ATP-binding site of kinases.
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Antiviral Activity: The purine-like structure of imidazo[4,5-b]pyridines makes them attractive candidates for the development of antiviral agents. They can potentially interfere with viral replication by inhibiting viral polymerases or other essential enzymes.
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Other Therapeutic Areas: Research has also explored the potential of imidazo[4,5-b]pyridine derivatives as anti-inflammatory, antibacterial, and central nervous system (CNS) active agents.
The specific substitution pattern of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, with the bromo and hydroxyethyl groups, provides opportunities for further chemical modification to optimize its biological activity and ADME properties.
